molecular formula C5H8ClNO2 B1232549 (E)-2-amino-5-chloropent-4-enoic acid CAS No. 5452-26-6

(E)-2-amino-5-chloropent-4-enoic acid

Cat. No.: B1232549
CAS No.: 5452-26-6
M. Wt: 149.57 g/mol
InChI Key: QAHGWXYRQRKWSN-HNQUOIGGSA-N
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Description

(E)-2-Amino-5-chloropent-4-enoic acid (CAS: 2089474-97-3) is a chiral, non-proteinogenic amino acid derivative characterized by a pent-4-enoic acid backbone substituted with an amino group at C2 and a chlorine atom at C5. Its molecular formula is C₅H₈ClNO₂, with a molecular weight of 149.58 g/mol . Key features include:

  • Stereochemistry: The (2R) configuration at the α-carbon and an (E)-geometry at the C4-C5 double bond .
  • Physicochemical Properties: A calculated XlogP of -2, indicating high hydrophilicity, and a topological polar surface area of 63.3 Ų, reflecting strong hydrogen-bonding capacity (2 donors, 3 acceptors) .
  • Structural Significance: The amino and carboxylic acid groups enable interactions with biological targets, such as enzymes or receptors, while the chlorine atom may influence electronic and steric properties .

Properties

CAS No.

5452-26-6

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

(E)-2-amino-5-chloropent-4-enoic acid

InChI

InChI=1S/C5H8ClNO2/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H,8,9)/b3-1+

InChI Key

QAHGWXYRQRKWSN-HNQUOIGGSA-N

SMILES

C(C=CCl)C(C(=O)O)N

Isomeric SMILES

C(/C=C/Cl)C(C(=O)O)N

Canonical SMILES

C(C=CCl)C(C(=O)O)N

Synonyms

2-A-5-Cl-4-PA
2-amino-5-chloro-4-pentenoic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-5-chloropent-4-enoic acid typically involves the chlorination of 2-amino-4-pentenoic acid. One common method is the reaction of 2-amino-4-pentenoic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-5-chloropent-4-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Addition Reactions: The double bond in the pentenoic acid moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine group can yield amino derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

(E)-2-amino-5-chloropent-4-enoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which (E)-2-amino-5-chloropent-4-enoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atom and the amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

(2R)-2-Amino-4-chloropent-4-enoic Acid (CAS: 2059909-95-2)
  • Molecular Formula: C₅H₈ClNO₂ (identical to the target compound) .
  • Key Difference : Chlorine is positioned at C4 instead of C5, altering steric and electronic effects. The double bond remains at C4-C5, but the shifted chlorine may disrupt binding interactions in biological systems .
  • Biological Implications : Positional isomerism could lead to divergent enzyme inhibition profiles compared to the C5-chlorinated analog.
(S,E)-5-Chloro-2-isopropylpent-4-enoic Acid (CAS: 324519-66-6)
  • Molecular Formula : C₈H₁₃ClO₂ .
  • Key Differences: Substituents: An isopropyl group at C2 replaces the amino group, increasing hydrophobicity (predicted higher XlogP). Stereochemistry: (S)-configuration at C2 vs. (R) in the target compound .
2-Chloropent-4-enoic Acid
  • Molecular Formula : C₅H₇ClO₂ .
  • Key Difference: Lacks the amino group, resulting in reduced hydrogen-bonding capacity (polar surface area ~37.3 Ų) and a simpler acid functionality .
  • Biological Role : May act as a metabolic intermediate rather than a neurotransmitter analog.

Physicochemical and Structural Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Chlorine Position Key Functional Groups XlogP Polar Surface Area (Ų)
(E)-2-Amino-5-chloropent-4-enoic acid C₅H₈ClNO₂ 149.58 C5 Amino, Carboxylic Acid -2 63.3
(2R)-2-Amino-4-chloropent-4-enoic acid C₅H₈ClNO₂ 149.58 C4 Amino, Carboxylic Acid N/A ~63.3 (estimated)
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid C₈H₁₃ClO₂ 176.64 C5 Isopropyl, Carboxylic Acid ~1.5* ~37.3
2-Chloropent-4-enoic acid C₅H₇ClO₂ 134.56 C2 Carboxylic Acid ~0.8* 37.3

*Estimated based on structural analogs.

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